molecular formula C15H12Cl3NO2 B5786249 2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B5786249
M. Wt: 344.6 g/mol
InChI Key: SAPWEKWFYKXLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group substituted with chlorine and methyl groups, and an acetamide group attached to a dichlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 4-chloro-3-methylphenol with 2,5-dichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxylamine (NH₂OH), ammonia (NH₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide
  • 2-(3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the phenoxy ring, along with the dichlorophenyl acetamide moiety, imparts distinct properties that differentiate it from similar compounds. These structural features can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-6-11(3-5-12(9)17)21-8-15(20)19-14-7-10(16)2-4-13(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPWEKWFYKXLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.